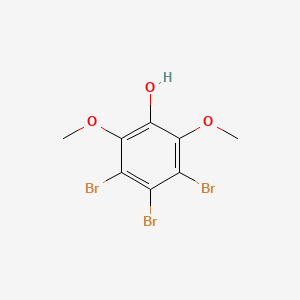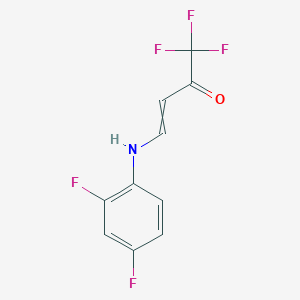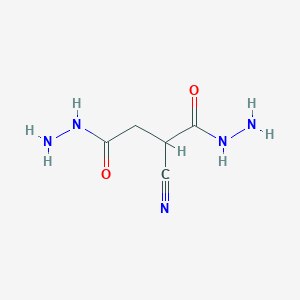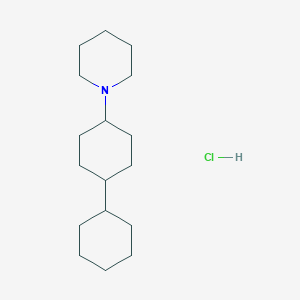
1-(4-Cyclohexylcyclohexyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Cyclohexylcyclohexyl)piperidine is a compound belonging to the piperidine family, which is characterized by a six-membered ring containing five methylene bridges and one amine bridge. This compound is notable for its unique structure, which includes a cyclohexyl group attached to another cyclohexyl group, making it a significant subject of study in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-(4-Cyclohexylcyclohexyl)piperidine typically involves the cyclization of primary amines with diols, catalyzed by a Cp*Ir complex. This method is efficient and yields high-quality products . Another common method involves the chlorination of amino alcohols using SOCl2, which simplifies the classical N-protection/O-activation/cyclization/deprotection sequence . Industrial production often employs the hydrogenation of pyridine over a molybdenum disulfide catalyst .
Analyse Chemischer Reaktionen
1-(4-Cyclohexylcyclohexyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride, which convert ketones or aldehydes into alcohols.
Wissenschaftliche Forschungsanwendungen
1-(4-Cyclohexylcyclohexyl)piperidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(4-Cyclohexylcyclohexyl)piperidine involves its interaction with specific molecular targets and pathways. It primarily acts on the central nervous system by modulating neurotransmitter receptors and ion channels. This modulation can lead to various physiological effects, including analgesia and sedation .
Vergleich Mit ähnlichen Verbindungen
1-(4-Cyclohexylcyclohexyl)piperidine can be compared with other piperidine derivatives such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
Matrine: Known for its antiproliferative effects on cancer cells.
Berberine: Used for its antimicrobial and antidiabetic properties.
These compounds share the piperidine core structure but differ in their functional groups and specific biological activities, highlighting the versatility and uniqueness of this compound.
Eigenschaften
CAS-Nummer |
20653-43-4 |
|---|---|
Molekularformel |
C17H32ClN |
Molekulargewicht |
285.9 g/mol |
IUPAC-Name |
1-(4-cyclohexylcyclohexyl)piperidine;hydrochloride |
InChI |
InChI=1S/C17H31N.ClH/c1-3-7-15(8-4-1)16-9-11-17(12-10-16)18-13-5-2-6-14-18;/h15-17H,1-14H2;1H |
InChI-Schlüssel |
YGWAXMXVKGFZHY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC(CC2)N3CCCCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,6-Dimethyl-3-methylidene-1-oxaspiro[4.5]decane-2,7-dione](/img/structure/B14011738.png)
![2-[(1,2-Diphenylhydrazinyl)methyl]quinoline](/img/structure/B14011742.png)
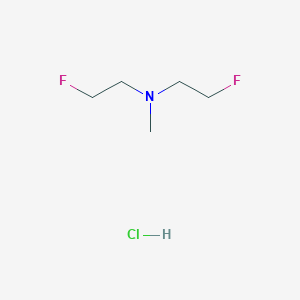
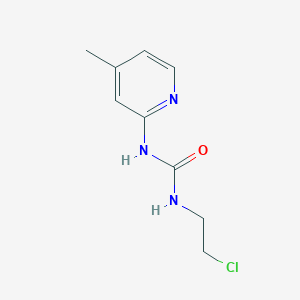
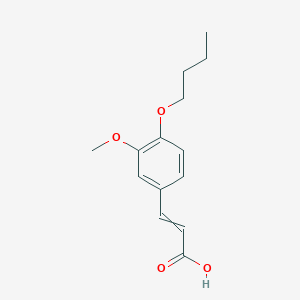
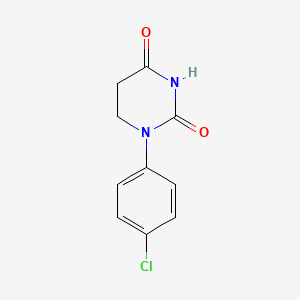
![2-(Benzo[b]thiophen-2-yl)-2-oxoacetaldehyde](/img/structure/B14011795.png)
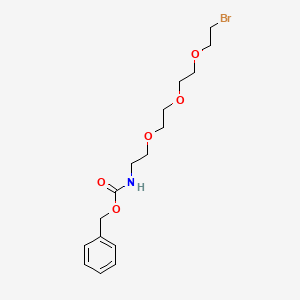
![6-(5-Methoxy-1h-indol-1-yl)benzo[c][1,2]oxaborol-1(3h)-ol](/img/structure/B14011824.png)
![4-Methyl-7,8-bis[(methylsulfonyl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14011831.png)
![Benzene,[(1-phenylethyl)sulfonyl]-](/img/structure/B14011833.png)
